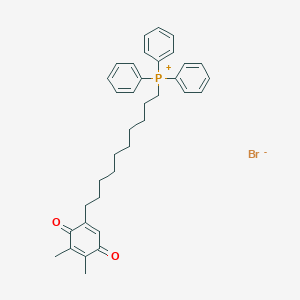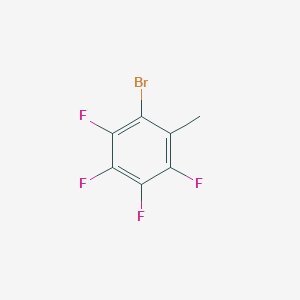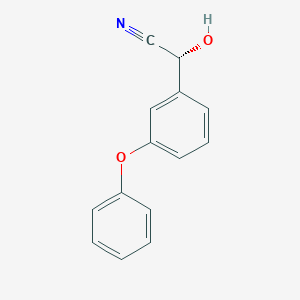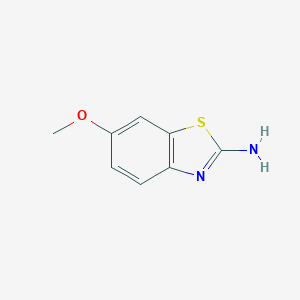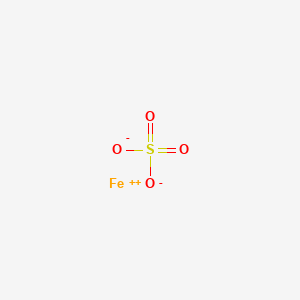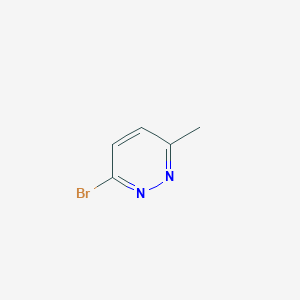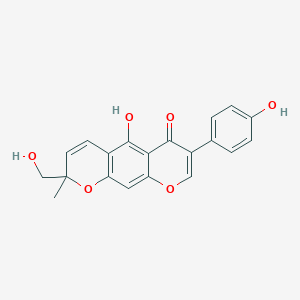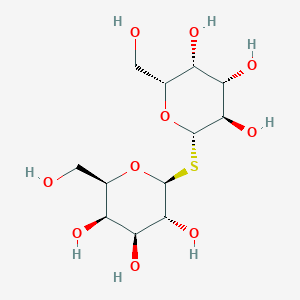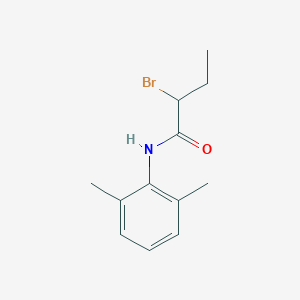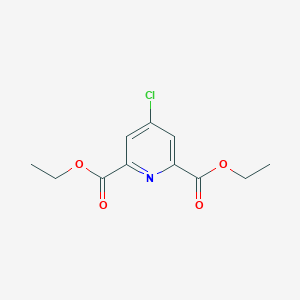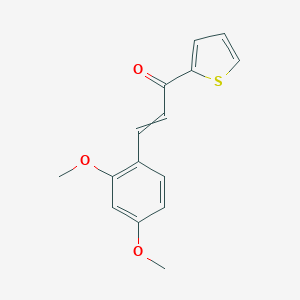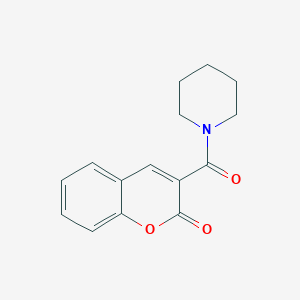
Coumarin, 3-(piperidinocarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-(piperidinocarbonyl)-, also known as Coumarin-3-carboxylic acid piperidide, is a chemical compound that belongs to the coumarin family. It is known to exhibit a wide range of biological activities, making it an important compound in medicinal chemistry research.
Mécanisme D'action
The mechanism of action of Coumarin, 3-(piperidinocarbonyl)- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It also exhibits antioxidant activity by scavenging free radicals.
Effets Biochimiques Et Physiologiques
Coumarin, 3-(piperidinocarbonyl)- has been shown to modulate various biochemical and physiological processes. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to cause inflammation. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. It also exhibits anti-viral activity by inhibiting the replication of viruses such as HIV, hepatitis B, and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin, 3-(piperidinocarbonyl)- has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits a wide range of biological activities. However, it has some limitations as well. It is relatively unstable and prone to degradation under certain conditions. It also exhibits poor solubility in water, which can limit its use in certain assays.
Orientations Futures
Coumarin, 3-(piperidinocarbonyl)- has several potential future directions for research. It can be further studied for its anti-inflammatory, anti-tumor, and anti-viral activities. It can also be modified to improve its solubility and stability. Additionally, its potential as a neuroprotective and cardioprotective agent can be explored further. Overall, Coumarin, 3-(piperidinocarbonyl)- is a promising compound with several potential applications in medicinal chemistry research.
Méthodes De Synthèse
Coumarin, 3-(piperidinocarbonyl)- can be synthesized by reacting 3-hydroxycoumarin with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
Coumarin, 3-(piperidinocarbonyl)- has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, anti-viral, anti-microbial, and anti-oxidant properties. It has also been shown to have neuroprotective and cardioprotective effects.
Propriétés
Numéro CAS |
18144-51-9 |
|---|---|
Nom du produit |
Coumarin, 3-(piperidinocarbonyl)- |
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
3-(piperidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO3/c17-14(16-8-4-1-5-9-16)12-10-11-6-2-3-7-13(11)19-15(12)18/h2-3,6-7,10H,1,4-5,8-9H2 |
Clé InChI |
RPDYHHVRQGESJA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Autres numéros CAS |
18144-51-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



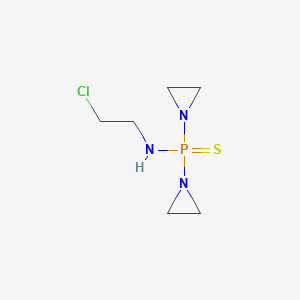
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)
